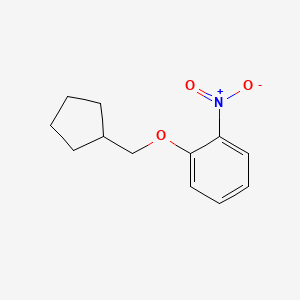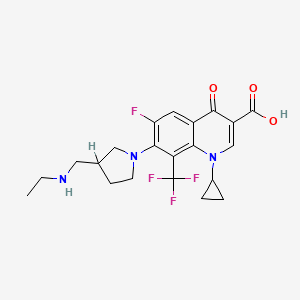
(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:
Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.
Fluorination: Incorporation of the fluorine atom at the 6-position.
Pyrrolidinyl Substitution: Attachment of the 3-ethylaminomethyl-1-pyrrolidinyl group at the 7-position.
Trifluoromethylation: Addition of the trifluoromethyl group at the 8-position.
Carboxylation: Formation of the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved include:
DNA Gyrase: Prevents the supercoiling of bacterial DNA.
Topoisomerase IV: Inhibits the separation of replicated DNA strands.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. These properties may result in improved efficacy, reduced resistance, and better patient outcomes compared to other quinolones .
Properties
Molecular Formula |
C21H23F4N3O3 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H23F4N3O3/c1-2-26-8-11-5-6-27(9-11)18-15(22)7-13-17(16(18)21(23,24)25)28(12-3-4-12)10-14(19(13)29)20(30)31/h7,10-12,26H,2-6,8-9H2,1H3,(H,30,31) |
InChI Key |
YNUWDZOIKHYORM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl [(4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B8545774.png)
![Ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate](/img/structure/B8545778.png)
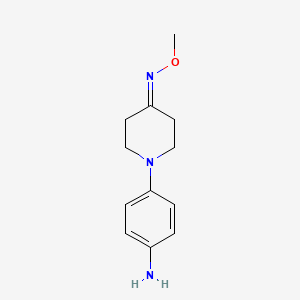

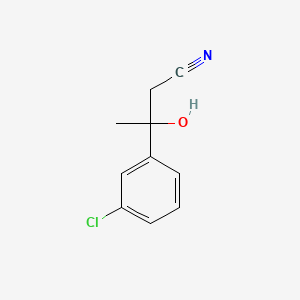
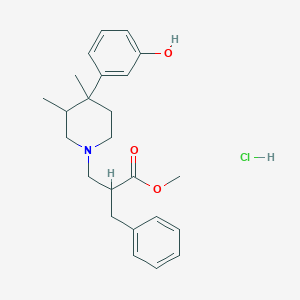
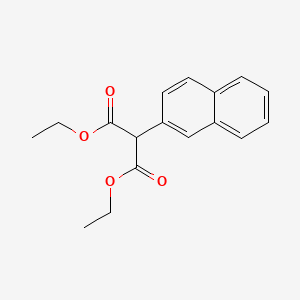
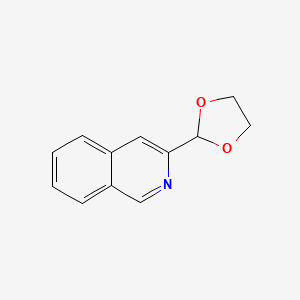
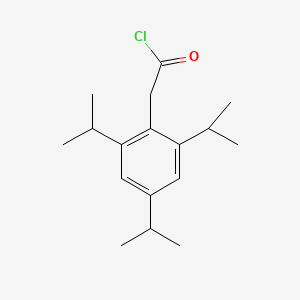
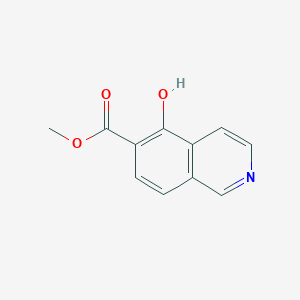
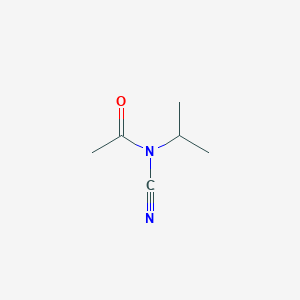
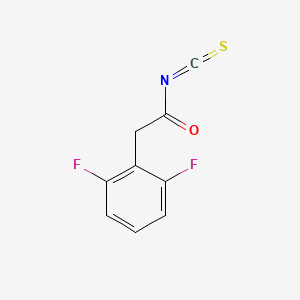
![[3-(4-chloro-1H-benzoimidazol-2-yl)-propyl]methyl-amine](/img/structure/B8545853.png)
